molecular formula C20H19FN4O2 B2720214 N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2097916-80-6

N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2720214
CAS No.: 2097916-80-6
M. Wt: 366.396
InChI Key: QQJPAWIVYZXFHR-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a quinoxaline moiety, and a fluorophenyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, improving reaction conditions, and scaling up the process to accommodate larger quantities. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles like sodium methoxide (NaOCH₃) and electrophiles like bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-15-7-5-14(6-8-15)11-23-20(26)25-10-9-16(13-25)27-19-12-22-17-3-1-2-4-18(17)24-19/h1-8,12,16H,9-11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJPAWIVYZXFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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